tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate
Description
This compound is a tert-butyl-protected piperidine derivative featuring a 1,2,4-triazol-3-ylmethyl substituent and a 2-fluorophenyl moiety. The fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electronic interactions, while the triazolone core may contribute to hydrogen bonding or metal coordination in biological targets . Synthesis routes for analogous compounds (e.g., tert-butyl piperidine derivatives with fluorophenyl and heterocyclic substituents) involve multi-step protocols, including nucleophilic substitutions, cyclizations, and functional group transformations .
Properties
IUPAC Name |
tert-butyl 4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3/c1-19(2,3)27-18(26)23-10-8-13(9-11-23)12-16-21-22-17(25)24(16)15-7-5-4-6-14(15)20/h4-7,13H,8-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQALKQLNVAWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.45 g/mol. It contains a piperidine ring and a triazole moiety, which are significant for its biological activity.
Antidiabetic Potential
Recent studies have highlighted the compound's agonistic activity towards GPR119, a G-protein coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. In vitro assays demonstrated that certain derivatives of triazole compounds exhibit similar or improved EC50 values compared to known GPR119 agonists like AR231543. These findings suggest that the compound could be a promising candidate for the treatment of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and lowering blood glucose levels .
Antifungal Activity
The compound has also been evaluated for antifungal properties against various strains of fungi. In silico docking studies indicated that the triazole moiety interacts with fungal targets differently than conventional azole antifungals like fluconazole. This unique binding pattern may lead to the development of new antifungal agents with reduced resistance .
Anticancer Activity
Preliminary studies have assessed the compound's cytotoxic effects on cancer cell lines. The National Cancer Institute's NCI-60 panel was utilized to evaluate its growth inhibition across multiple cancer types. Some derivatives showed moderate cytostatic activity, particularly against breast cancer cell lines .
The mechanisms underlying the biological activities of this compound involve:
- GPR119 Activation : Enhances insulin secretion and reduces blood glucose levels.
- Inhibition of Fungal Growth : Alters ergosterol biosynthesis pathways through unique interactions with fungal enzymes.
- Cytotoxic Effects : Induces apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Key Findings |
|---|---|---|
| Antidiabetic | In vitro GPR119 binding | Improved EC50 compared to AR231543 |
| Antifungal | In silico docking | Unique binding patterns; potential new agents |
| Anticancer | NCI-60 panel | Moderate growth inhibition in breast cancer |
Case Studies
Case Study 1 : A study investigating the effects of various triazole derivatives on GPR119 revealed that compounds with structural similarities to this compound showed significant improvements in insulin secretion in murine models.
Case Study 2 : In another study focusing on antifungal activity, derivatives were tested against Candida species, showing effective inhibition at lower concentrations compared to traditional antifungals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared below with structurally related tert-butyl piperidine derivatives to highlight the impact of substituents on physicochemical and biological properties:
Key Findings from Structural Comparisons
Impact of Heterocyclic Cores :
- The 1,2,4-triazolone ring in the target compound (vs. oxazolone in 31a) introduces an additional nitrogen atom, which may enhance hydrogen-bonding capacity and metal coordination. This could improve target affinity but reduce solubility compared to oxazolone derivatives .
- Pyrazole-carboxamide derivatives (e.g., compound in ) exhibit broader bioactivity in protease inhibition due to the carboxamide group’s ability to mimic peptide bonds .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound offers superior metabolic stability compared to chlorophenyl analogs (e.g., in ) due to fluorine’s electronegativity and smaller atomic radius .
- Trifluoromethyl (CF₃) Groups : Compounds like show enhanced lipophilicity and resistance to oxidative metabolism, making them suitable for CNS-targeting drugs .
Piperidine Modifications :
- tert-Butyl Protection : The tert-butyl carbamate group in the target compound improves solubility in organic solvents during synthesis but may limit aqueous solubility compared to deprotected analogs (e.g., 31b in ) .
- Methylpiperidine Derivatives (e.g., 31c): The addition of a methyl group enhances blood-brain barrier penetration, as seen in neuroactive compounds .
Bioactivity and Target Profiling
- Clustering by Bioactivity: Studies show that compounds with fluorophenyl and triazolone motifs cluster into groups with kinase-inhibitory or herbicidal activities. For example, triazolone derivatives like the target compound share bioactivity profiles with known herbicides (e.g.,唑酮草酯, a triazolone herbicide) .
- Target Overlap : The fluorophenyl-triazolone scaffold is associated with interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR), while pyrazole-carboxamides target proteases like HIV-1 reverse transcriptase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
